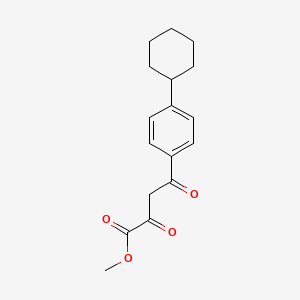
Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the Suzuki–Miyaura coupling is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate" . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the synthetic route .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” can be inferred from its name. It likely contains a cyclohexyl group (a six-membered carbon ring) attached to a phenyl group (a benzene ring). The “methyl 2,4-dioxobutanoate” part suggests the presence of a four-carbon chain with two carbonyl (C=O) groups and a methyl ester group .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on the specific conditions and reagents used. As mentioned earlier, Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters are potential reactions that could be involved in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on its molecular structure. For instance, compounds with similar structures, such as 4-cyclohexylphenylboronic acid, have been reported to have a high log octanol-water partition coefficient (Log Kow), indicating that they are relatively hydrophobic .Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate and similar 4-substituted 2,4-dioxobutanoic acids demonstrate potent in vitro inhibition of porcine liver glycolic acid oxidase. This suggests potential applications in biochemical research related to enzymatic processes and their regulation (Williams et al., 1983).
Synthesis of Electron-Deficient 1,3-Dienes
Ethyl 4-aryl-2,4-dioxobutanoates, closely related to methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate, are used in the stereoselective intramolecular Wittig reaction to synthesize cyclobutene derivatives. These derivatives can undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, important in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
Supramolecular Structure Formation
Methyl 2,4-dioxobutanoates react with tetracyanoethylene to yield compounds that can form supramolecular structures with channels. These channels are capable of including large organic and bioorganic molecules, making them significant in the study of molecular interactions and encapsulation (Sheverdov et al., 2017).
Synthesis of Dihydrochromeno[2,3-c]pyrrole-3,9-diones
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates are used in a three-component cyclization process to synthesize 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones. These compounds are significant in pharmaceutical research, particularly in the development of natural alkaloid derivatives (Vydzhak et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on its specific physical and chemical properties. For instance, compounds with similar structures, such as 4-Methylcyclohexylamine, are considered hazardous and can cause severe skin burns and eye damage .
Future Directions
The future directions for research on “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” could involve further exploration of its synthesis, properties, and potential applications. For instance, the enantioselective aldol reaction is a powerful tool for the synthesis of chiral compounds and could potentially be applied to the synthesis of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” or related compounds .
properties
IUPAC Name |
methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAULXCJMWSSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)
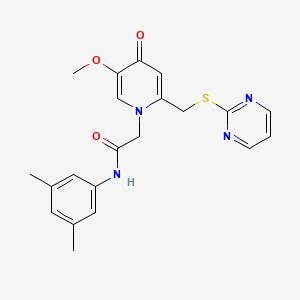
![N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2478481.png)
![Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2478483.png)
![1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea](/img/structure/B2478485.png)

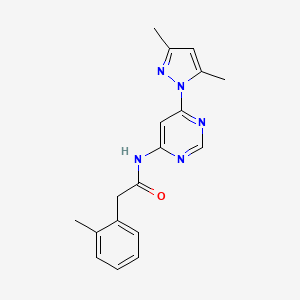

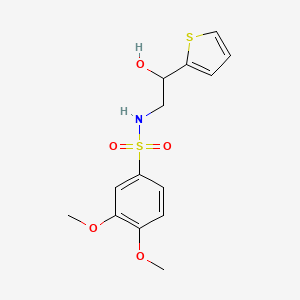
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)
![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
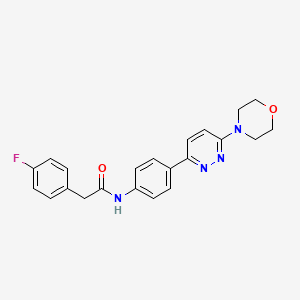
![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)